

# Application Notes and Protocols: Indigo Carmine Staining in Histological Analysis

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## Compound of Interest

Compound Name: Indigo

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These application notes provide a comprehensive overview of the use of **indigo** carmine in histological analysis, covering both in vivo chromoendoscopy and traditional histological staining of tissue sections. Detailed protocols, quantitative data, and workflow diagrams are included to facilitate the application of this versatile dye in research and development settings.

## Introduction to Indigo Carmine in Histology

**Indigo** carmine is an acidophilic dye that is not absorbed by epithelial cells, making it an excellent contrast stain for highlighting mucosal surface architecture.<sup>[1][2]</sup> In histological applications, it is often used as a counterstain in polychromatic staining techniques to differentiate various tissue components, particularly collagen. This document outlines its primary applications, provides detailed experimental protocols, and presents relevant quantitative data to support its use in histological analysis.

## Applications in Histological Analysis

**Indigo** carmine has two main applications in the context of histological analysis:

- **Chromoendoscopy:** As a contrast dye, **indigo** carmine is sprayed onto the mucosal surface of the gastrointestinal tract during endoscopic procedures. It pools in the crevices and grooves of the mucosa, accentuating the topography and helping to delineate lesions, assess mucosal pit patterns, and guide biopsies for subsequent histological examination.<sup>[1]</sup>

This technique is particularly valuable for the detection of dysplasia and early-stage cancers.

[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Histological Staining:** In traditional histology, **indigo** carmine is used as a blue counterstain, often in combination with other dyes, to provide a contrasting color to specific tissue components. It is frequently used in methods aimed at demonstrating collagen and other connective tissue elements.

## Quantitative Data

The use of **indigo** carmine in chromoendoscopy has been quantitatively evaluated for its diagnostic accuracy in identifying neoplastic and dysplastic lesions. The following tables summarize key findings from various studies.

Parameter	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Overall Accuracy	Reference
Prediction of Neoplastic Lesions	90.8%	72.7%	90.4%	73.6%	86.1%	<a href="#">[6]</a>
Optical Diagnosis of Dysplasia	70%	90%	58%	94%	87.4%	<a href="#">[4]</a>
Detection of Dysplasia (Indigo Carmine Subgroup)	93.0%	91.0%	-	-	-	<a href="#">[7]</a>

Kudo's Pit Pattern Classification	Histological Correlation	Correlation Accuracy	Reference
Type I & II	Normal or Hyperplastic	87% (overall correlation of Kudo score with histology)	<a href="#">[8]</a>
Type III & IV	Adenomatous	87% (overall correlation of Kudo score with histology)	<a href="#">[8]</a>
Type V	Adenocarcinoma	87% (overall correlation of Kudo score with histology)	<a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Indigo Carmine Chromoendoscopy

This protocol describes the general procedure for using **indigo** carmine as a contrast agent during endoscopy.

Materials:

- Sterile **indigo** carmine solution (0.1% to 0.5%)
- Spray catheter
- Endoscope with a working channel

Procedure:

- Advance the endoscope to the area of interest.
- Wash the mucosal surface with water to remove any debris or mucus.
- Pass the spray catheter through the working channel of the endoscope.

- Apply the **indigo** carmine solution evenly onto the mucosal surface. Use a sufficient volume to cover the area without creating excessive pooling that may obscure details.
- After a few moments, aspirate the excess dye.
- Carefully examine the stained mucosa, paying close attention to any highlighted irregularities, changes in pit pattern, or demarcated lesions.
- Perform targeted biopsies of any suspicious areas for histological analysis.

## Protocol 2: P.A.S. - Picro Indigo Carmine Staining for Tissue Sections

This protocol is a polychromatic staining method used to demonstrate various tissue components.

Materials:

- Dewaxed and hydrated paraffin-embedded tissue sections
- Periodic acid solution
- Schiff's reagent
- Potassium metabisulphite solution
- Picro-**indigo** carmine solution
- Graded alcohols for dehydration
- Xylene or other clearing agent
- Mounting medium

Procedure:

- Bring tissue sections to distilled water.

- Immerse in periodic acid solution for 10 minutes.
- Rinse in distilled water.
- Immerse in Schiff's reagent for 15 minutes.
- Rinse in distilled water.
- Immerse in potassium metabisulphite solution for 2 minutes.
- Rinse in running tap water for 5 minutes.
- Immerse in Picro-**indigo** carmine solution for 5 minutes.
- Dehydrate rapidly through graded alcohols.
- Clear in xylene.
- Mount with a suitable mounting medium.

#### Expected Results:

- P.A.S. positive substances (e.g., glycogen, basement membranes): Magenta
- Connective tissue: Blue-green
- Muscle, cytoplasm: Yellow-green

## Protocol 3: Basic Fuchsin and Picro-Indigo Carmine for Mitotic Figures

This protocol is a selective stain for identifying cells in mitosis.

#### Materials:

- Dewaxed and hydrated paraffin-embedded tissue sections
- Saturated aqueous solution of basic fuchsin

- Picro-**indigo** carmine solution (equal parts of saturated **indigo** carmine in 70% alcohol and saturated aqueous picric acid)
- 70% alcohol
- Graded alcohols for dehydration
- Xylene or other clearing agent
- Mounting medium

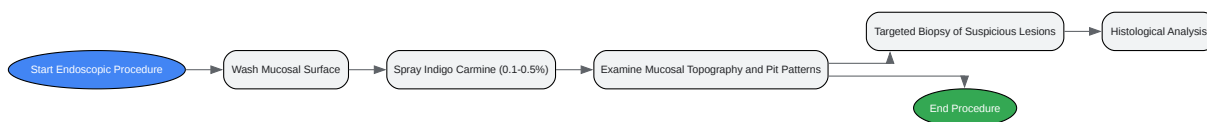
#### Procedure:

- Stain sections in a saturated aqueous solution of basic fuchsin for 15 minutes.
- Wash with distilled water.
- Stain in the picro-**indigo** carmine solution for 1.5 minutes.
- Differentiate in three changes of 70% alcohol.
- Dehydrate through graded alcohols.
- Clear in xylene.
- Mount with a suitable mounting medium.

#### Expected Results:

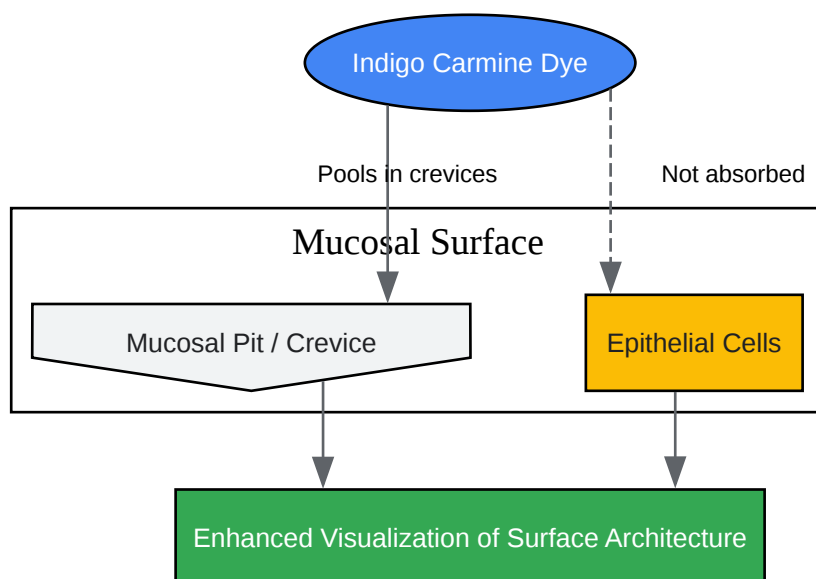
- Nuclei of dividing cells: Red
- Cytoplasm and interphase nuclei: Light green

## Visualizations



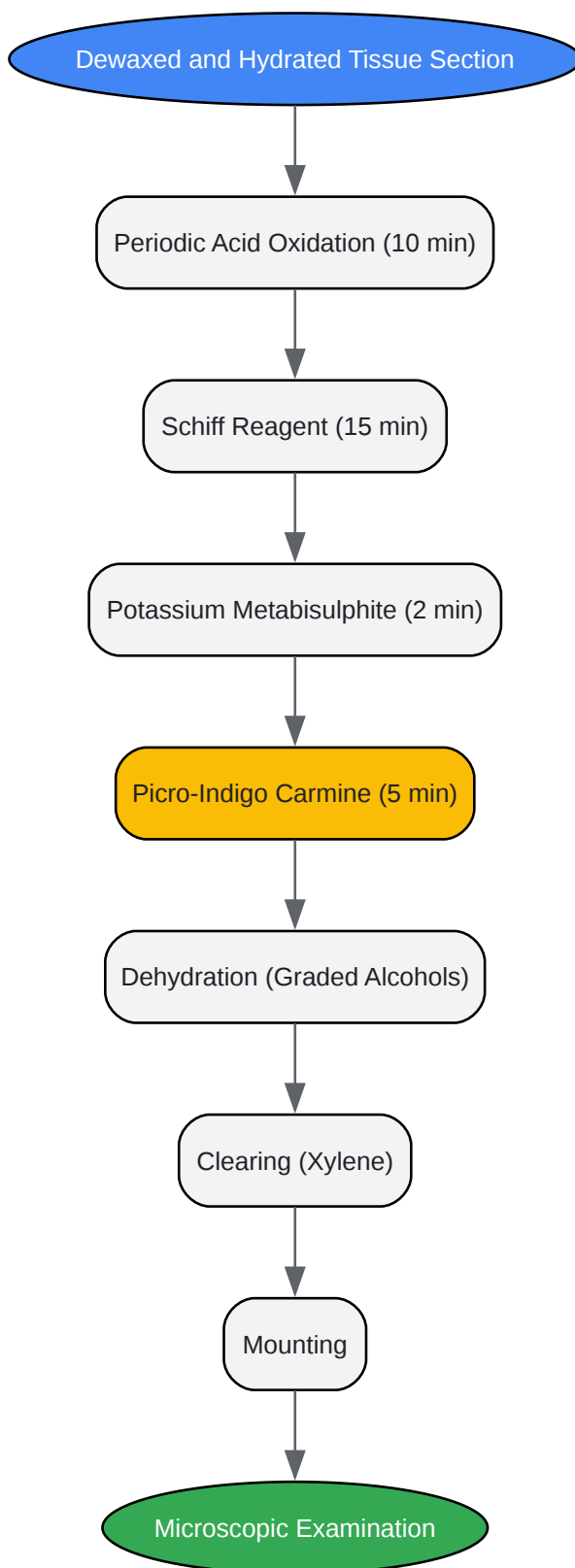
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### *Chromoendoscopy Workflow.*



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### **Indigo** Carmine Contrast Staining Mechanism.



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*P.A.S. - Picro **Indigo** Carmine Staining Workflow.*



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